3-Cyanobenzene-1-sulfonyl fluoride
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Overview
Description
3-Cyanobenzene-1-sulfonyl fluoride is a useful research compound. Its molecular formula is C7H4FNO2S and its molecular weight is 185.17. The purity is usually 95%.
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Mechanism of Action
Target of Action
3-Cyanobenzene-1-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists .
Mode of Action
The mode of action of this compound involves the compound acting as an electrophile, engaging with nucleophiles under suitable reaction conditions . This interaction leads to new activation methods and has invigorated research into electrophilic species featuring a sulfur–fluorine bond .
Biochemical Pathways
Given its electrophilic nature, it can be inferred that it may interact with various biochemical pathways involving the amino acids it targets, such as serine, threonine, lysine, tyrosine, cysteine, and histidine .
Pharmacokinetics
Sulfonyl fluorides are known for their balance of reactivity and stability, which makes them attractive for applications in medicinal chemistry and chemical biology
Result of Action
The result of the action of this compound involves the modification of specific amino acid residues, leading to potential changes in protein function . The exact molecular and cellular effects would depend on the specific proteins targeted and the context in which the compound is used.
Action Environment
Sulfonyl fluorides, including this compound, are known for their resistance to hydrolysis under physiological conditions . This suggests that they can maintain their reactivity and stability in various environments, including those found in biological systems.
Biochemical Analysis
Biochemical Properties
The role of 3-Cyanobenzene-1-sulfonyl fluoride in biochemical reactions is primarily associated with the sulfur (VI) fluoride exchange (SuFEx) reaction . This reaction generates specific covalent linkages between proteins in cells and in vivo, opening innovative avenues for studying elusive protein–protein interactions and developing potent covalent protein drugs .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a stable covalent linkage between a protein and its interacting biomolecule through the SuFEx reaction . This process converts the transient and reversible protein-biomolecule interaction into a stable binding complex .
Temporal Effects in Laboratory Settings
It is known that sulfonyl fluorides are stable and resistant to hydrolysis and thermolysis .
Metabolic Pathways
It is known that sulfonyl fluorides can react with active site amino acids to inactivate enzymes .
Biological Activity
3-Cyanobenzene-1-sulfonyl fluoride (commonly referred to as sulfonyl fluoride) is an organic compound with significant biological activity, primarily attributed to its reactive sulfonyl fluoride group. This reactivity enables the compound to form covalent bonds with nucleophilic sites in biological molecules, making it a valuable tool in biochemical research and drug development. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant case studies.
The molecular formula for this compound is C7H6FNO2S, with a molecular weight of 189.19 g/mol. The compound features a sulfonyl fluoride group that exhibits electrophilic behavior, allowing it to interact with nucleophilic amino acid residues in proteins, particularly serine and cysteine residues. This interaction often leads to irreversible inhibition of enzyme activity, which is a key mechanism for its biological effects.
Table 1: Basic Properties of this compound
Property | Value |
---|---|
Molecular Formula | C7H6FNO2S |
Molecular Weight | 189.19 g/mol |
IUPAC Name | 3-Cyanobenzenesulfonyl fluoride |
Mechanism of Action | Covalent modification of serine/cysteine residues |
Biological Applications
Enzyme Inhibition
this compound has been studied for its ability to inhibit various enzymes involved in metabolic pathways. Notably, it has shown effectiveness against fatty acid amide hydrolase (FAAH), an enzyme that regulates endocannabinoid levels. Inhibition of FAAH can lead to increased levels of endocannabinoids, which may have therapeutic implications for pain management and other conditions.
Case Study: Inhibition of FAAH
In a study examining the structure-activity relationship (SAR) of sulfonyl fluorides as FAAH inhibitors, it was found that modifications to the phenyl ring significantly affected inhibitory potency. For instance, compounds with bulky substituents on the phenyl ring demonstrated enhanced inhibition compared to simpler analogs. The most potent inhibitors exhibited IC50 values in the low nanomolar range (37-50 nM) .
Research Findings
Recent research has focused on the development of sulfonyl fluorides as chemical probes for studying protein interactions and enzyme mechanisms. A study highlighted the use of a library of structurally diverse sulfonyl fluorides to identify their targets within Trypanosoma brucei, the causative agent of sleeping sickness. The findings suggested that these compounds could covalently modify multiple protein targets, indicating their potential as therapeutic agents against parasitic infections .
Table 2: Summary of Biological Activities
Activity Type | Target Enzyme/Pathway | Observed Effect |
---|---|---|
Enzyme Inhibition | Fatty Acid Amide Hydrolase | Increased endocannabinoid levels |
Protein Modification | Serine Hydrolases | Irreversible inhibition |
Anti-parasitic Activity | Trypanosoma brucei | Covalent modification of protein targets |
Properties
IUPAC Name |
3-cyanobenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO2S/c8-12(10,11)7-3-1-2-6(4-7)5-9/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDHNTIGKYTAGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402-27-7 |
Source
|
Record name | 402-27-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.